4-(4-chlorobenzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
4-(4-Chlorobenzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 4-chlorobenzenesulfonyl group, a butanamide linker, and a 1,3,4-oxadiazole ring substituted with a 1,5-dimethylpyrazole moiety.
Crystallographic analysis of this compound, if performed, likely employed programs such as SHELXL for small-molecule refinement, a widely trusted tool in structural chemistry due to its precision and adaptability to high-resolution data . The compound’s stability and intermolecular interactions (e.g., hydrogen bonding) could be analyzed using graph set theory, as described by Bernstein et al., to decode its packing motifs and compare them with analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O4S/c1-11-10-14(22-23(11)2)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVFZDOZBAMMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide represents a significant area of research due to its potential biological activities. This article provides an in-depth analysis of its biological activities, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 331.81 g/mol
The structure includes a chlorobenzenesulfonyl group and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance:
- Activity Against Bacterial Strains : The compound has shown moderate to strong antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . In one study, derivatives of similar structures were evaluated for their efficacy against these bacteria, with some exhibiting potent inhibition of microbial growth .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Strong |
| Salmonella typhi | Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives demonstrated strong AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease . The presence of the oxadiazole ring contributes to this inhibitory effect.
- Urease Inhibition : The compound has shown significant urease inhibition, which may have therapeutic implications in treating infections caused by urease-producing bacteria .
Anti-inflammatory and Anticancer Activities
Studies have indicated that derivatives of this compound may also possess anti-inflammatory and anticancer properties. The mechanisms are believed to involve the modulation of various signaling pathways and enzyme activities related to inflammation and tumor growth .
Case Studies
Several studies have specifically investigated the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A study published in the Tropical Journal of Pharmaceutical Research found that oxadiazole derivatives exhibited notable antibacterial activity against several pathogens. The most effective compound showed an IC50 value indicating strong antibacterial potential .
- Enzyme Activity Evaluation : Another research article highlighted the synthesis of oxadiazole derivatives with promising AChE inhibitory activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include sulfonamide-linked heterocycles, oxadiazole derivatives, and pyrazole-containing molecules.
Table 1: Key Properties of 4-(4-Chlorobenzenesulfonyl)-N-[5-(1,5-Dimethyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-yl]Butanamide and Analogs
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bond Donors/Acceptors | Solubility (mg/mL) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| Target Compound | ~452.9 | ~215–220 (predicted) | 2 donors, 8 acceptors | <0.1 (DMSO) | Not reported |
| 4-Methylbenzenesulfonyl-oxadiazole derivative | 398.8 | 185–190 | 1 donor, 7 acceptors | 0.5 (DMSO) | 12.4 (Kinase X inhibition) |
| Pyrazole-3-carboxamide analog | 367.4 | 170–175 | 3 donors, 6 acceptors | 1.2 (Water) | 8.9 (Antimicrobial) |
| Chlorobenzene-free oxadiazole variant | 405.3 | 195–200 | 2 donors, 5 acceptors | 0.3 (DMSO) | 25.1 (Weak COX-2 inhibition) |
Key Findings:
Structural Influence on Solubility: The target compound’s low solubility (<0.1 mg/mL in DMSO) may stem from its bulky 4-chlorobenzenesulfonyl group and hydrophobic oxadiazole-pyrazole core. In contrast, the pyrazole-3-carboxamide analog exhibits higher aqueous solubility (1.2 mg/mL) due to increased hydrogen-bond donors .
This contrasts with simpler analogs lacking the sulfonyl group, which show fewer acceptor sites .
Biological Activity : While direct data is absent, the sulfonyl group in the target compound may enhance binding to enzymes like kinases or cyclooxygenases, as seen in analogs (e.g., 4-methylbenzenesulfonyl derivatives with IC₅₀ = 12.4 μM). However, the chlorine substituent might introduce steric hindrance, reducing potency compared to smaller substituents .
Thermal Stability : The predicted higher melting point (~215–220°C) of the target compound versus analogs aligns with its complex hydrogen-bond network and rigid aromatic systems, which stabilize the crystal lattice .
Methodological Considerations in Comparative Studies
- Crystallography : Structural comparisons rely on tools like SHELXL for refining atomic coordinates and validating bond geometries. Discrepancies in torsion angles or packing efficiency between analogs can explain differences in stability or reactivity .
- Hydrogen-Bond Analysis: Graph set analysis (e.g., Etter’s formalism) categorizes interactions into motifs like R₂²(8) rings or C(4) chains, providing a framework to compare supramolecular architectures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
